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Compound of Interest

Compound Name: 1,2-Dimethylpiperidine

Cat. No.: B3055814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
Dimethylpiperidine (C₇H₁₅N), a saturated heterocyclic compound. The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics. This document is intended to serve as a valuable resource for the identification,

characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 1,2-Dimethylpiperidine is summarized in the tables below. Due to

the limited availability of public experimental spectra for certain techniques, a comparative

analysis with structurally similar compounds is also provided.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete experimental ¹H NMR spectrum for 1,2-Dimethylpiperidine is not readily

available in public databases, the expected chemical shifts and multiplicities can be inferred

from the analysis of related piperidine derivatives. The ¹³C NMR spectrum has been reported in

the literature.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Dimethylpiperidine
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Notes

N-CH₃ 2.2 - 2.4 s
Singlet, characteristic

of an N-methyl group.

C2-H 2.0 - 2.3 m

Multiplet, deshielded

by the nitrogen atom

and the methyl group.

C6-H (axial &

equatorial)

2.6 - 2.8 (eq), 2.1 - 2.3

(ax)
m

Diastereotopic protons

with distinct chemical

shifts.

Piperidine Ring CH₂ 1.2 - 1.7 m

Complex multiplets for

the remaining ring

protons.

C2-CH₃ 1.0 - 1.2 d
Doublet, coupled to

the C2-H proton.

Note: These are predicted values and may vary based on the solvent and stereochemistry

(cis/trans isomers).

Table 2: ¹³C NMR Spectral Data for 1,2-Dimethylpiperidine

A ¹³C NMR spectrum for 1,2-Dimethylpiperidine has been reported by F. Bohlmann and R.

Zeisberg in 1975.[1] The precise chemical shifts from this publication are not available in the

immediate search results, however, typical chemical shifts for substituted piperidines suggest

the following approximate ranges.
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Carbon Atom Predicted Chemical Shift (ppm)

N-CH₃ ~40

C2 ~60

C6 ~55

C3, C5 ~25-30

C4 ~25

C2-CH₃ ~15-20

Note: The exact chemical shifts will depend on the specific isomer (cis or trans) and the solvent

used.

1.2. Infrared (IR) Spectroscopy

As a tertiary amine, 1,2-Dimethylpiperidine does not exhibit the characteristic N-H stretching

bands seen in primary and secondary amines. The IR spectrum is dominated by C-H and C-N

stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for 1,2-Dimethylpiperidine

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretching (CH₃ and CH₂)

2800-2760 Medium C-H stretching (N-CH₃)

1470-1440 Medium C-H bending (CH₂ and CH₃)

1260-1020 Medium-Weak C-N stretching

Note: A vapor phase IR spectrum is available on SpectraBase.[1]

1.3. Mass Spectrometry (MS)
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The mass spectrum of 1,2-Dimethylpiperidine is characterized by a molecular ion peak and

several key fragment ions resulting from the cleavage of the piperidine ring and the loss of

methyl groups.[1]

Table 4: Mass Spectrometry Data for 1,2-Dimethylpiperidine

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

113 35.60 [M]⁺ (Molecular Ion)

98 99.99 [M-CH₃]⁺

70 - [M-C₃H₇]⁺

57 - [C₄H₉]⁺

42 77.70 [C₂H₄N]⁺

Data sourced from MassBank of North America (MoNA) and the NIST Mass Spectrometry Data

Center.[1]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

discussed. These methodologies are standard for the analysis of volatile amines and can be

adapted for 1,2-Dimethylpiperidine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1,2-Dimethylpiperidine (approximately 5-25 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d,

CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

typically added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.
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¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to obtain a

spectrum with singlets for each unique carbon. A larger number of scans is usually required

compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the

internal standard. For ¹H NMR, the signals are integrated to determine the relative number of

protons.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like 1,2-Dimethylpiperidine, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio. A background

spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample

spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are identified

and correlated with the characteristic vibrational frequencies of the functional groups present

in the molecule.

2.3. Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is typically introduced into the mass

spectrometer via a gas chromatography (GC) system to ensure the analysis of a pure

compound. Electron Ionization (EI) is a common ionization technique where the gaseous
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sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV),

leading to the formation of a positively charged molecular ion ([M]⁺) and fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector is used to detect the ions, and the

resulting signal is processed to generate a mass spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which

provides the molecular weight of the compound. The fragmentation pattern is then

interpreted to gain information about the structure of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound such as 1,2-Dimethylpiperidine.
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General Workflow for Spectroscopic Analysis of 1,2-Dimethylpiperidine
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Caption: A generalized workflow for the spectroscopic analysis of 1,2-Dimethylpiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3055814?utm_src=pdf-body-img
https://www.benchchem.com/product/b3055814?utm_src=pdf-body
https://www.benchchem.com/product/b3055814?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 1,2-Dimethylpiperidine | C7H15N | CID 12637 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Dimethylpiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055814#spectroscopic-data-of-1-2-
dimethylpiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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